7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C28H25ClF3N5O2 and its molecular weight is 555.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Adenosine Antagonists
Research has explored the structure-activity relationships of triazoloquinazoline derivatives, such as CGS 15943, identifying them as potent adenosine antagonists. Modifications of the core structure have been shown to impact the binding potency to adenosine receptors, providing insights into the design of selective adenosine receptor modulators. These compounds have been evaluated in various biological test systems, offering a foundation for the development of new therapeutic agents targeting adenosine receptors (J. Francis et al., 1988).
Antimicrobial and Nematicidal Activities
Triazoloquinazoline derivatives have also been synthesized and assessed for their antimicrobial and nematicidal properties. Some compounds demonstrated good to moderate activities against test microorganisms, suggesting their potential as novel agents in combating infectious diseases and pests (H. Bektaş et al., 2007).
Anticancer Activity
A series of triazolo[4,3-a]quinoline derivatives were designed, synthesized, and evaluated for their anticancer activity. Certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (B. N. Reddy et al., 2015).
Adenosine Receptor Subtype Potency
Further studies on acylated and alkyl derivatives of triazoloquinazoline adenosine antagonists have aimed to enhance potency and selectivity for adenosine receptor subtypes. These modifications led to compounds with high affinity for A2B and A3 receptor subtypes, offering potential therapeutic applications in conditions where adenosine receptor modulation is beneficial (Y. C. Kim et al., 1998).
Synthesis and Reactivity
The synthesis and reactivity of triazoloquinazolinium betaines and their derivatives have been explored, contributing to the understanding of the chemistry of these compounds. These studies provide valuable information for the development of novel triazoloquinazoline-based compounds with potential applications in various fields (Derek L. Crabb et al., 1999).
properties
IUPAC Name |
7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClF3N5O2/c1-3-38-23-11-8-17(14-24(23)39-4-2)12-13-33-26-21-16-20(29)9-10-22(21)37-27(34-26)25(35-36-37)18-6-5-7-19(15-18)28(30,31)32/h5-11,14-16H,3-4,12-13H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVFXRHCIUDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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